molecular formula C20H14N4 B8246413 9,10-Di(1H-pyrazol-4-yl)anthracene

9,10-Di(1H-pyrazol-4-yl)anthracene

Cat. No.: B8246413
M. Wt: 310.4 g/mol
InChI Key: DCVXONZIPIYOAC-UHFFFAOYSA-N
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Description

9,10-Di(1H-pyrazol-4-yl)anthracene is an organic compound with the molecular formula C20H14N4. It is characterized by the presence of two pyrazole groups attached to an anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di(1H-pyrazol-4-yl)anthracene typically involves the reaction of 9,10-dibromoanthracene with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate. The reaction is carried out in a mixture of water and butan-1-ol at 110°C for 72 hours under an inert atmosphere using Schlenk techniques. The final product is obtained by treating the reaction mixture with hydrochloric acid .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Di(1H-pyrazol-4-yl)anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Mechanism of Action

The mechanism by which 9,10-Di(1H-pyrazol-4-yl)anthracene exerts its effects is primarily related to its ability to coordinate with metal ions. The pyrazole groups act as ligands, forming stable complexes with various metal ions. These complexes can exhibit unique properties, such as fluorescence, which are useful in sensing and imaging applications . The molecular targets and pathways involved depend on the specific metal ions and the nature of the coordination complexes formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Di(1H-pyrazol-4-yl)anthracene is unique due to the presence of pyrazole groups, which provide distinct electronic and steric properties compared to imidazole or pyridine derivatives. This uniqueness makes it particularly valuable in the design of coordination polymers and MOFs with specific functionalities .

Properties

IUPAC Name

4-[10-(1H-pyrazol-4-yl)anthracen-9-yl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(13-9-21-22-10-13)17-7-3-4-8-18(17)20(16)14-11-23-24-12-14/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXONZIPIYOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CNN=C4)C5=CNN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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